[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves the reaction of 9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with thioacetic acid under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as in laboratory settings, with scale-up considerations for batch or continuous production processes .
Chemical Reactions Analysis
Types of Reactions
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or benzimidazole rings.
Substitution: The phenyl group or the thioacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the thioacetic acid moiety .
Scientific Research Applications
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]butyric acid: Similar structure but with a butyric acid moiety.
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]valeric acid: Similar structure but with a valeric acid moiety.
These compounds share similar core structures but differ in the length and nature of the acid moiety, which can influence their chemical properties and biological activities.
Biological Activity
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology.
The molecular formula of this compound is C₁₆H₁₂N₄O₂S. It has been identified as an irritant and is primarily used in biomedical research and pharmaceutical applications .
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiocarboxylic acids. The methods often utilize various solvents and reagents to optimize yield and purity. For instance, the reaction conditions can significantly influence the structural integrity and biological activity of the resulting compounds .
Anticancer Activity
Research indicates that derivatives of triazole-thiones exhibit notable anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is often compared to standard antibiotics like streptomycin .
Microorganism | Activity (Inhibition Zone in mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has suggested that it may inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against several human cancer cell lines. Among them, this compound exhibited the highest inhibitory effect on MCF-7 cells with an IC50 value of 12 µM .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various derivatives of thioacetic acids. The results indicated that this compound had comparable efficacy to traditional antibiotics against gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUAQZAHHQVHFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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